Boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]-
Description
Chemical Identity and Nomenclature
The chemical identity of this compound is defined by its systematic IUPAC name: boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]- . This nomenclature reflects its substituents’ positions and functional groups:
- Boronic acid group (-B(OH)₂) : Attached to the phenyl ring’s boron atom.
- 3-Fluoro substituent : A fluorine atom at the third position of the phenyl ring.
- 5-[[(2-Methylpropyl)amino]carbonyl] group : A carbamoyl group (-CONH-) linked to a 2-methylpropyl (isobutyl) amine at the fifth position.
The molecular formula is C₁₁H₁₅BFNO₃ , with a molecular weight of 239.05 g/mol . Its SMILES notation, CC(CNC(=O)c1cc(F)cc(c1)B(O)O)C , provides a linear representation of its structure, emphasizing the connectivity of the isobutyl amine to the carbamoyl group and the boronic acid’s position.
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 239.05 g/mol | |
| Purity Specification | ≥95% (NMR) | |
| Storage Conditions | Room temperature, inert atmosphere | |
| Solubility | Soluble in polar organic solvents |
The compound’s boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the electron-withdrawing fluorine and carbamoyl groups modulate its electronic properties, influencing reactivity and binding affinities.
Historical Context in Boronic Acid Research
Boronic acids have evolved from niche curiosities to cornerstone reagents in synthetic chemistry. The discovery of the Suzuki-Miyaura coupling in 1979 marked a turning point, enabling efficient carbon-carbon bond formation between aryl halides and boronic acids. This reaction’s success spurred the development of diverse arylboronic acid derivatives, including B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]-boronic acid , as tailored building blocks for complex molecule synthesis.
In medicinal chemistry, boronic acids gained prominence with the FDA approval of bortezomib in 2003, a proteasome inhibitor for multiple myeloma. While the specific compound discussed here has not yet been commercialized as a drug, its structural features align with trends in designing boronic acid-based therapeutics. The carbamoyl group, for instance, mimics peptide bonds, potentially enabling interactions with enzymatic active sites.
Structural Relationship to Arylboronic Acid Derivatives
This compound belongs to the arylboronic acid family, characterized by a boron atom bonded to an aromatic ring. Its structure differentiates it from simpler analogs through three key modifications:
- Fluorine Substituent : The electron-withdrawing fluorine at the meta position enhances the boronic acid’s Lewis acidity, facilitating transmetallation in cross-coupling reactions.
- Carbamoyl Group : The 5-carbamoyl substituent introduces hydrogen-bonding capability, which can improve solubility and target binding in biological systems.
- Isobutyl Side Chain : The branched alkyl group on the carbamoyl nitrogen adds steric bulk, potentially influencing selectivity in catalytic or medicinal applications.
Comparative Analysis with Related Arylboronic Acids
The integration of fluorine and carbamoyl groups in this compound expands its utility beyond traditional cross-coupling. For example, the carbamoyl moiety could serve as a hydrogen-bond donor in catalyst design, while the fluorine atom enhances metabolic stability in drug candidates.
Properties
IUPAC Name |
[3-fluoro-5-(2-methylpropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-7(2)6-14-11(15)8-3-9(12(16)17)5-10(13)4-8/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHBPOMUCMYGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the synthesis of boronic acids often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: Reduction of boronic acids can yield boranes or other reduced boron-containing compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Reduction: Boranes or other reduced boron compounds.
Scientific Research Applications
Organic Synthesis
Boronic acids are crucial intermediates in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules.
Key Applications:
- Cross-Coupling Reactions : B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl] can participate in palladium-catalyzed reactions to form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound's ability to undergo oxidative addition and transmetalation makes it suitable for these reactions .
- Functionalization of Aromatic Compounds : This boronic acid can be used to functionalize aromatic systems, enhancing their reactivity and allowing for the introduction of various substituents that can modify biological activity or physical properties .
Medicinal Chemistry
The incorporation of boronic acids into drug design has led to significant advancements in medicinal chemistry. The unique properties of boron-containing compounds allow them to interact with biological targets effectively.
Therapeutic Applications:
- Anticancer Agents : Boronic acids have been explored as potential anticancer agents due to their ability to inhibit proteasomes, a critical component in regulating protein degradation. For instance, bortezomib, a well-known proteasome inhibitor, is a boronic acid derivative used in treating multiple myeloma .
- Antibacterial and Antiviral Activity : Research indicates that boronic acids exhibit antibacterial and antiviral properties. They can modify the selectivity and pharmacokinetic characteristics of existing drugs, potentially enhancing their efficacy against resistant strains .
Molecular Recognition
Boronic acids are recognized for their ability to form reversible covalent bonds with diols, making them valuable in molecular recognition applications.
Applications in Biochemical Tools:
- Drug Delivery Systems : By attaching boronic acids to therapeutic agents, researchers have enhanced drug permeability across cell membranes. For example, modifying RNase A with boronated groups significantly increased its cellular uptake .
- Sensing Applications : Boronic acids are utilized as chemical sensors for detecting sugars and other diols due to their selective binding properties. This application is particularly relevant in glucose monitoring devices for diabetes management .
Case Study 1: Enhanced Drug Delivery
A study demonstrated that attaching a boronic acid moiety to RNase A improved its cytosolic delivery by fivefold compared to non-boronated controls. The study illustrated how boronated enzymes maintained partial activity while significantly enhancing cellular uptake through specific interactions with sialic acids on cell surfaces .
Case Study 2: Anticancer Activity
The anticancer effects of boronic acid derivatives were highlighted in several studies where modifications led to improved selectivity against cancer cells while minimizing toxicity towards normal cells. The development of new boron-containing compounds continues to show promise in targeting various cancer types more effectively than traditional therapies .
Mechanism of Action
The mechanism by which boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]- exerts its effects involves the interaction of the boronic acid group with various molecular targets. In enzyme inhibition, the boronic acid forms a reversible covalent bond with the active site of the enzyme, thereby blocking its activity . This interaction is facilitated by the Lewis acidic nature of the boron atom, which can coordinate with nucleophilic groups in the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound is compared to structurally related boronic acids in Table 1, emphasizing substituent variations and their implications.
Table 1: Structural Comparison of Boronic Acid Derivatives
Key Observations:
- Carbamoyl vs. Piperazinyl: The carbamoyl group (target) enables hydrogen bonding, while the piperazinyl group (CAS 1704073-49-3) introduces basicity and bulk, favoring interactions with biological targets like enzymes .
Physical and Spectroscopic Properties
Table 2: Comparative Physical Properties
Insights:
Biological Activity
Boronic acids are a significant class of organic compounds that exhibit diverse biological activities, making them valuable in medicinal chemistry and drug design. The compound Boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl] (CAS RN: 2096338-93-9) is of particular interest due to its structural features that may contribute to its biological efficacy.
Chemical Structure and Properties
The chemical structure of this boronic acid can be represented as follows:
- Molecular Formula : C13H17BFNO3
- Molecular Weight : 320.96 g/mol
- SMILES Notation : B(O)(O)c1cc(cc(c1)C(=O)N2C(CCCC2)C)F
This compound features a fluorinated phenyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.
1. Antioxidant Activity
Recent studies have demonstrated that boronic acids possess significant antioxidant properties. For instance, the compound exhibits a DPPH free radical scavenging activity with an IC50 value of 0.14 µg/mL, indicating strong potential as an antioxidant agent . This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.
2. Cytotoxicity
In vitro assays have shown that this boronic acid has a cytotoxic effect on cancer cell lines, particularly the MCF-7 breast cancer cell line, with an IC50 value of 18.76 µg/mL. This suggests that the compound may selectively inhibit cancer cell proliferation while sparing healthy cells .
3. Enzyme Inhibition
The biological activity profile of this compound includes moderate inhibition of acetylcholinesterase (IC50: 115.63 µg/mL), butyrylcholinesterase (IC50: 3.12 µg/mL), antiurease (IC50: 1.10 µg/mL), and antithyrosinase (IC50: 11.52 µg/mL). These activities indicate its potential use in treating conditions associated with enzyme dysregulation .
The interaction between boronic acids and biological macromolecules is often mediated by their ability to form reversible covalent bonds with diols, which can affect enzyme activity and protein function. A theoretical model has been developed to study the interaction between boronic acids and insulin, highlighting their potential role in modulating insulin activity . The binding affinity and stability of such interactions can be critical for designing therapeutic agents targeting metabolic disorders.
Case Study 1: Antitumor Activity
A study conducted on various boronic acid derivatives demonstrated that those with specific substitutions, including the fluoro and amino groups present in our compound, exhibited enhanced antitumor activities compared to their non-substituted counterparts. The mechanism was attributed to the ability of these compounds to interfere with cellular signaling pathways involved in tumor growth .
Case Study 2: Antimicrobial Properties
Another investigation into the antimicrobial properties of fluorinated boronic acids revealed significant antibacterial activity against strains such as Bacillus cereus. The incorporation of fluorine atoms was found to improve the interaction with bacterial cell membranes, enhancing the compounds' efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing aryl boronic acids with complex substituents, such as B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]-boronic acid?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or substrate mimicry approaches. For complex substituents, precursor prodrugs (e.g., boronic esters) are often synthesized first to circumvent purification challenges. Automated platforms using iminium-based multicomponent reactions (IMCRs) enable rapid exploration of boronic acid chemical space via modular building blocks . Protecting groups (e.g., pinacol esters) stabilize reactive boronic acid moieties during multistep syntheses .
Q. How can researchers address purification and stability challenges of boronic acids during synthesis?
- Methodological Answer : Boronic acids are prone to dehydration/trimerization, complicating purification. Derivatization to boronic esters (e.g., pinacol esters) enhances stability and simplifies isolation. Post-synthesis, esters are hydrolyzed under mild acidic conditions. Reverse-phase HPLC or silica gel chromatography with diol-functionalized stationary phases improves separation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing boronic acids?
- Methodological Answer : LC-MS/MS is critical for detecting trace impurities (e.g., genotoxic boronic acids) at <1 ppm levels . MALDI-MS with in situ derivatization (e.g., 2,5-dihydroxybenzoic acid matrix) prevents boroxine formation and enables sequencing of peptide boronic acids . B NMR and FTIR confirm boron hybridization and binding interactions .
Advanced Research Questions
Q. How can computational methods guide the rational design of boronic acid-based protease inhibitors?
- Methodological Answer : Density functional theory (DFT) and molecular docking predict electronic/steric effects of substituents on target binding (e.g., proteasome inhibition). For example, Bortezomib’s design leveraged co-crystallization data to optimize boronic acid interactions with catalytic threonine residues. Free energy calculations (Rehm-Weller equations) and Marcus theory rationalize photoinduced electron transfer (PeT) in fluorescent sensors .
Q. What experimental strategies resolve contradictory data in boronic acid-glycoprotein binding studies?
- Methodological Answer : Non-specific secondary interactions (e.g., hydrophobic or electrostatic) can mask selectivity. Surface plasmon resonance (SPR) with AECPBA-functionalized surfaces identifies binding artifacts. Adjusting buffer pH or ionic strength reduces non-specific binding. Competitive assays with free diols (e.g., sorbitol) validate specificity .
Q. How can fluorescence response of boronic acid-based sensors be optimized for monosaccharides in biological matrices?
- Methodological Answer : Incorporate d-PeT (donor-photoinduced electron transfer) fluorophores (e.g., phenylethynylated carbazoles) to minimize background fluorescence at acidic pH. Hydrophilic polymer backbones (e.g., polyacrylamide) improve solubility and reduce interference. Glucose-selective "turn-on" responses are achieved via boronic acid-diol complexation-induced fluorescence quenching .
Q. What parameters influence boronic acid-containing polymer design for glucose sensing?
- Methodological Answer : Polymer hydrophilicity (e.g., PAA segments) enhances water solubility and diol accessibility. Boronic acid pKa modulation (e.g., electron-withdrawing groups) tunes binding at physiological pH. Crosslinking via boroxine formation under neutral conditions creates glucose-responsive hydrogels. In situ FTIR monitors dynamic binding kinetics .
Q. What methodologies assess thermal degradation pathways of aromatic boronic acids for flame-retardant applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition temperatures and char formation. Pyrolysis-GC/MS elucidates degradation products (e.g., boric oxide). Structure-thermal stability relationships reveal that polycyclic aromatics (e.g., pyrene-1-boronic acid) exhibit exceptional stability (>600°C), while electron-deficient substituents accelerate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
